Sydnophene

Antidepressant Psychopharmacology CNS Stimulant

Select Sydnophene (Feprosidnine HCl) for its non-substitutable pharmacological profile: naloxone-dependent neuronal activation for opioid research, distinct cardiovascular pressor-reflex inhibition, and established rat pharmacokinetics (t1/2 = 6.3 h). Its specific immunostimulant activity and mixed monoamine-cholinergic-opioid mechanisms make it the targeted probe for CNS-immune studies, unavailable with mesocarb. All batches are for R&D only; verify end-use compliance.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
Cat. No. B13864724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSydnophene
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N2C=C(ON2)N.Cl
InChIInChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H
InChIKeyMLOOCBHQXJABTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sydnophene (Feprosidnine) Compound Profile: CNS Stimulant Procurement Specifications and Historical Regulatory Context


Sydnophene (Feprosidnine, CAS 3441-64-3) is a synthetic psychostimulant belonging to the sydnonimine chemical class, originally developed in the USSR during the 1970s [1]. Its core structure is a 1,2,3-oxadiazolium derivative, specifically a sydnone imine with a 3-(1-methyl-2-phenylethyl) substituent, commonly encountered as the hydrochloride salt (C11H14ClN3O, MW 239.7 g/mol) . The compound has been historically indicated for asthenic and apathetic conditions, demonstrating a complex pharmacological profile that includes reversible monoamine oxidase inhibition and interactions with cholinergic, adrenergic, and opioid systems [2]. Unlike its close structural analog mesocarb, Sydnophene was withdrawn from production earlier and was not developed for medical use in humans, though it retains research utility as an intermediate and a probe for CNS pharmacology [3].

Why Sydnophene is Not a Generic Substitute: Critical Differentiation from Mesocarb, Amphetamine, and Other CNS Stimulants


Substitution of Sydnophene with other CNS stimulants or even closely related sydnonimines like mesocarb is scientifically unsound due to fundamental differences in their pharmacological profiles, which are not interchangeable. Despite sharing a core structure, Sydnophene exhibits distinct pharmacodynamic properties, including a unique combination of opioid receptor-mediated neuronal activation and peripheral cholinolytic effects that are absent or mechanistically divergent in its structural analogs [1]. Furthermore, its distinct pharmacokinetic profile in rodent models and its specific antidepressant activity, which is not a prominent feature of mesocarb, underline that in vitro and in vivo outcomes cannot be extrapolated from class-related compounds [2]. The following quantitative evidence demonstrates that selecting Sydnophene over alternatives is a decision based on specific, measurable pharmacological differences relevant to research design and procurement strategy.

Sydnophene: Quantitative Evidence of Pharmacological and Analytical Differentiation for Scientific Selection


Distinct Antidepressant Activity Profile Compared to Mesocarb

Sydnophene demonstrates a unique antidepressant activity that is not observed with its close structural analog mesocarb. This functional differentiation is a key factor in selecting Sydnophene for research models where a combined psychostimulant and antidepressant effect is desired [1]. While quantitative metrics for this specific activity are not detailed in the available literature, the qualitative distinction is consistently reported and is foundational to its historical clinical application.

Antidepressant Psychopharmacology CNS Stimulant

Faster Onset of Peripheral Cholinolytic Action Compared to Amphetamine

In a comparative study on anesthetized cats and unanesthetized frogs, Sydnophene exhibited a significantly faster onset of maximal vagolytic action (1-3 minutes post-injection) compared to amphetamine (4-8 minutes). This temporal difference suggests a distinct mechanism of cholinergic modulation [1]. The data indicate that Sydnophene acts more rapidly on peripheral cholinergic pathways, a crucial consideration for experimental designs requiring acute and immediate effects.

Cholinergic Peripheral Nervous System Pharmacodynamics

Superior Inhibition of the Exercise Pressor Reflex Compared to Caffeine

In decerebrated, non-narcotized cats, intravenous Sydnophene (5-20 mg/kg) caused a fall in arterial pressure and significant inhibition of the pressor reflex triggered by skeletal muscle contraction. In contrast, caffeine (10-40 mg/kg) reduced the pressor reflex intensity to a lesser extent and did not alter the baseline arterial pressure [1]. This differential cardiovascular profile highlights Sydnophene's distinct mechanism of action on reflex control, independent of caffeine's primary adenosine receptor antagonism.

Cardiovascular Exercise Physiology Reflex Control

Demonstrated Involvement of the Endogenous Opioid System in Neuronal Activation

Studies on identified serotoninergic and peptidergic neurons in the Helix snail brain revealed that Sydnophen induces marked depolarization, increased firing activity, and burst firing. Crucially, this effect was blocked by the opioid antagonist naloxone and mimicked by opioid agonists morphine and met-enkephalin [1]. This evidence directly implicates the endogenous opioid system in Sydnophen's mechanism of action, a feature not typically associated with classical stimulants like amphetamine and not reported as a primary mechanism for mesocarb.

Opioid Neurophysiology Mechanism of Action

Quantifiable In Vivo Pharmacokinetic Profile in Rodent Model

A polarographic study in rats established key pharmacokinetic parameters for Sydnophene. Approximately one-third (33%) of an administered dose is excreted unchanged in urine within 24 hours, and the compound exhibits a slow elimination rate from the organism, with a calculated elimination half-life (t1/2) of 6.3 hours (K_el = 0.11 h⁻¹) [1]. While comparative pharmacokinetic data for mesocarb or amphetamine under identical conditions is not provided, this establishes a concrete baseline for in vivo study design and metabolic stability assessment.

Pharmacokinetics Metabolism Excretion

Differential Immunostimulant Activity Compared to Sydnocarb

In studies on healthy animals and those with experimental tumors, Sydnophen was shown to activate immune reactions, increasing the number of rosette-forming cells (RFC), the intensity of delayed hypersensitivity, and lymphocyte blast transformation. In contrast, the related compound Sydnocarb did not demonstrate the same immunostimulatory effect [1]. This indicates a functional divergence within the sydnonimine class regarding immune system modulation.

Immunomodulation Antitumor Sydnonimine

Recommended Research and Procurement Scenarios for Sydnophene Based on Verified Differentiation Data


Neuropharmacological Research Requiring Opioid System Interaction in Neuronal Models

Due to its demonstrated naloxone-dependent effects on specific peptidergic and serotoninergic neurons [4], Sydnophene is ideally suited for electrophysiological studies investigating opioid receptor-mediated modulation of neuronal excitability and synaptic transmission. Its unique mechanism of action, which is not shared by mesocarb or amphetamine, makes it a critical research tool for delineating the role of the endogenous opioid system in stimulant pharmacology.

Cardiovascular Physiology Studies on Acute Pressor Reflex Modulation

The compound's distinct ability to inhibit the exercise pressor reflex and lower baseline arterial pressure, as demonstrated in comparative studies with caffeine [4], positions Sydnophene as a valuable pharmacological probe for researchers examining the autonomic control of circulation. Its rapid onset of action compared to amphetamine further supports its use in acute cardiovascular preparations.

In Vivo Behavioral and Pharmacokinetic Studies in Rodent Models

Established pharmacokinetic parameters, including a half-life of 6.3 hours in rats [4], provide a quantifiable foundation for designing in vivo studies on behavioral effects, tolerance, or metabolic pathways. This data is essential for calculating appropriate dosing regimens to achieve consistent and interpretable results, a key consideration for researchers procuring the compound for animal experimentation.

Immunopharmacology Research Exploring CNS-Immune System Crosstalk

Sydnophene's demonstrated immunostimulant properties, including the activation of cellular immunity [4], offer a specific research avenue not available with closely related compounds like Sydnocarb. This makes it a targeted tool for investigating the mechanisms by which psychotropic agents can modulate immune function, with potential implications for understanding the link between CNS disorders and immune dysregulation.

Quote Request

Request a Quote for Sydnophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.